molecular formula C20H21N3O3 B2394530 5-(Butylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile CAS No. 931317-34-9

5-(Butylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile

Cat. No.: B2394530
CAS No.: 931317-34-9
M. Wt: 351.406
InChI Key: KKBKGZHMHGTTPB-UHFFFAOYSA-N
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Description

“5-(Butylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile” is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(Butylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the oxazole ring: This step often involves the reaction of a suitable nitrile with an amine in the presence of a dehydrating agent.

    Attachment of the butylamino group: This can be done through nucleophilic substitution reactions.

    Attachment of the p-tolyloxy group: This step might involve etherification reactions using appropriate reagents.

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This might include:

    Use of catalysts: To speed up the reaction and increase efficiency.

    Controlled temperature and pressure: To ensure the reactions proceed smoothly.

    Purification steps: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“5-(Butylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole-4-carboxylic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying its biological activity and potential therapeutic effects.

    Medicine: As a potential drug candidate for treating various diseases.

    Industry: In the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “5-(Butylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile” would depend on its specific interactions with biological targets. Typically, such compounds might:

    Bind to specific receptors: Modulating their activity.

    Inhibit enzymes: Affecting metabolic pathways.

    Interact with DNA or RNA: Influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

    Oxazole derivatives: Such as 2,5-diphenyloxazole.

    Furan derivatives: Such as furfural.

    Amino derivatives: Such as aniline.

Uniqueness

“5-(Butylamino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile” is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-(butylamino)-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-3-4-11-22-19-17(12-21)23-20(26-19)18-10-9-16(25-18)13-24-15-7-5-14(2)6-8-15/h5-10,22H,3-4,11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBKGZHMHGTTPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(N=C(O1)C2=CC=C(O2)COC3=CC=C(C=C3)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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